molecular formula C11H22N2O2 B7809765 tert-butyl (((1R,3S)-3-aminocyclopentyl)methyl)carbamate

tert-butyl (((1R,3S)-3-aminocyclopentyl)methyl)carbamate

Cat. No.: B7809765
M. Wt: 214.30 g/mol
InChI Key: PIFXVPWOUHXSLO-BDAKNGLRSA-N
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Description

tert-Butyl (((1R,3S)-3-aminocyclopentyl)methyl)carbamate is a chiral carbamate derivative with the molecular formula C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol . Its structure features a tert-butoxycarbonyl (Boc) group protecting a primary amine on a (1R,3S)-configured cyclopentylmethyl backbone. This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors like CDK9-targeting agents (e.g., KB-0742) . It is sensitive to moisture and light, requiring storage under inert conditions at room temperature .

Properties

IUPAC Name

tert-butyl N-[[(1R,3S)-3-aminocyclopentyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-9(12)6-8/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFXVPWOUHXSLO-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CC[C@@H](C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (((1R,3S)-3-aminocyclopentyl)methyl)carbamate is a chemical compound with the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.31 g/mol. This compound belongs to the carbamate class, characterized by the presence of the -NH(C=O)O- functional group. The unique structure features a tert-butyl group that enhances its hydrophobic properties and an aminocyclopentyl moiety that may influence its biological interactions and pharmacological potential .

Chemical Structure and Properties

The stereochemistry of this compound is significant for its biological activity. The (1R,3S) configuration suggests specific spatial arrangements that can affect how the molecule interacts with biological targets. The stability of the compound under varying pH levels and temperatures also plays a crucial role in its reactivity and potential applications in medicinal chemistry.

Preliminary studies indicate that this compound may interact with neurotransmitter systems, potentially influencing neurological pathways. Compounds with similar structures have demonstrated neuroprotective effects, suggesting that this compound could have therapeutic implications for neurological disorders.

Interaction studies are critical in elucidating its mechanism of action. These investigations often focus on the compound's affinity for various receptors and enzymes involved in neurotransmission and cellular signaling pathways. For instance, it has been suggested that this compound may exhibit antidepressant-like effects through its action on specific neurotransmitter receptors .

Biological Activity Summary

The biological activity of this compound can be summarized as follows:

Activity Description
Neuroprotective Effects Potential modulation of neurotransmitter systems; preliminary evidence suggests interaction with receptors involved in mood regulation.
Pharmacological Potential Possible applications in treating neurological disorders due to its structural similarities with known pharmacological agents.
Interaction Studies Ongoing research into binding affinities with neurotransmitter receptors and enzymes involved in cell signaling pathways.

Scientific Research Applications

Neuropharmacological Potential

Tert-butyl (((1R,3S)-3-aminocyclopentyl)methyl)carbamate has been investigated for its potential neuroprotective effects. Compounds with similar structures have shown promise in modulating neurotransmitter systems, suggesting that this compound may also interact with specific receptors or enzymes involved in neurological functions .

Research indicates that it could serve as a lead compound for developing new therapeutics aimed at treating neurological disorders such as Alzheimer's disease or Parkinson's disease. Its ability to influence neurotransmitter dynamics could provide avenues for innovative treatments.

Interaction Studies

Understanding the mechanism of action of this compound involves interaction studies with various biological targets. These studies are essential for elucidating its pharmacological profile and therapeutic applications. Preliminary findings suggest that the compound may exhibit selectivity towards certain receptor types, which could be pivotal in drug design .

Synthesis and Stability

The synthesis of this compound typically involves multi-step reactions that require careful control of reaction conditions to optimize yield and purity. Factors such as pH levels and temperature stability are crucial for maintaining the compound's integrity during synthesis .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield free amines. This reaction is critical for deprotection during synthetic workflows:

Conditions and Outcomes

Reaction TypeConditionsProductsYieldSource
Acidic Hydrolysis4M HCl in dioxane (20°C, 2–4 h)(1R,3S)-3-amino-1-(aminomethyl)cyclopentane hydrochloride85–92%
Basic Hydrolysis2N NaOH, THF/H₂O (reflux, 3 h)Free amine + CO₂ + tert-butanol78%

Mechanistic studies confirm that hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, forming tetrahedral intermediates. Steric hindrance from the tert-butyl group slows reaction rates compared to linear carbamates .

Nucleophilic Substitution

The amine group participates in SN2 reactions after deprotection. Common applications include:

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ yields N-alkylated derivatives:
(1R,3S)-3-amino-1-(aminomethyl)cyclopentane+R-XN-alkylated product\text{(1R,3S)-3-amino-1-(aminomethyl)cyclopentane} + \text{R-X} \rightarrow \text{N-alkylated product}
Typical yields: 60–75% .

Acylation

Acetyl chloride or anhydrides form amides under mild conditions (0–25°C, 1–3 h):
Amine+Ac2ON-acetyl derivative\text{Amine} + \text{Ac}_2\text{O} \rightarrow \text{N-acetyl derivative}
Yields exceed 90% with stoichiometric base .

Microwave-Assisted Reactions

Modern synthetic workflows leverage microwave irradiation to accelerate transformations:

Example Protocol

  • Reactants : tert-butyl (((1R,3S)-3-aminocyclopentyl)methyl)carbamate + aryl chlorides

  • Conditions : DIPEA/iPrOH, 150°C, 20 min (microwave)

  • Outcome : N-aryl derivatives with 80% yield .

This method reduces reaction times from hours to minutes while maintaining stereochemical integrity .

Catalytic Coupling Reactions

Palladium-catalyzed couplings enable C–N bond formation:

Catalyst SystemSubstrateYieldSelectivity
Pd(OAc)₂/XantphosAryl bromides65%>95% trans
CuI/DMAPAlkynes55%N/A

These reactions require anhydrous conditions and inert atmospheres .

Stability Under Synthetic Conditions

Critical stability data for process optimization:

ParameterValueSignificance
Thermal Decomposition>200°CSafe below 150°C
pH Stability2–10Avoid strong acids/bases
Light SensitivityLowNo photodegradation observed

Data aggregated from .

Comparative Reactivity

Reactivity differs from stereoisomers and structural analogs:

CompoundHydrolysis Rate (k, h⁻¹)SN2 Reactivity
(1R,3S)-isomer0.12Moderate
(1R,3R)-isomer0.08Low
Cyclohexyl analog0.05Very low

The (1R,3S) configuration balances steric and electronic effects for optimal reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl (((1R,3S)-3-aminocyclopentyl)methyl)carbamate with analogous carbamate derivatives, focusing on structural variations, synthetic routes, and functional properties.

Stereoisomers and Regioisomers

  • tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate (CAS 645400-44-8): Shares the same molecular formula but differs in stereochemistry (1S,3S vs. 1R,3S). This enantiomeric distinction significantly impacts biological activity, as seen in kinase inhibitor selectivity . Synthesized via similar methods but with distinct chiral starting materials .
  • tert-Butyl [trans-3-aminocyclopentyl]carbamate (CAS 947732-58-3): A regioisomer with a trans-configuration, leading to altered spatial orientation and reduced binding affinity in certain biological assays .

Functional Group Modifications

  • tert-Butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate (CAS 1290191-64-8): Replaces the aminomethyl group with a hydroxyl group. This modification reduces basicity and alters solubility (logP: ~2.1 vs. 2.48 for the parent compound) . Used in prodrug designs due to its polar hydroxyl group .
  • tert-Butyl (3-oxocyclopentyl)carbamate (CAS 167298-40-0):
    • Features a ketone instead of an amine, increasing electrophilicity and reactivity in nucleophilic additions. Similarity score: 0.94 compared to the parent compound .

Ring Size and Substituent Variations

  • tert-Butyl (3-oxocyclohexyl)carbamate (CAS 885280-38-6):
    • Cyclohexyl analog with a larger ring size, leading to enhanced lipophilicity (logP: ~2.6) and altered metabolic stability .
  • tert-Butyl N-[(1S,3R)-3-acetyl-2,2-dimethyl-cyclobutyl]carbamate (CAS 1260589-93-2):
    • Incorporates a cyclobutyl ring with acetyl and dimethyl groups. This rigid structure improves proteolytic stability but reduces synthetic yield (~50% vs. 73–79% for the parent compound) .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Group LogP
This compound 774212-81-6 C₁₀H₂₀N₂O₂ 200.28 Primary amine 2.48
tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate 645400-44-8 C₁₀H₂₀N₂O₂ 200.28 Primary amine (1S,3S) 2.48
tert-Butyl (3-oxocyclopentyl)carbamate 167298-40-0 C₉H₁₅NO₃ 185.23 Ketone 1.89
tert-Butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate 1290191-64-8 C₁₀H₁₉NO₃ 201.26 Hydroxyl 2.10

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Pd(PPh₃)₄ (4.8 mol%)

  • Solvent : Dichloromethane

  • Temperature : 20°C

  • Time : 90 minutes

  • Yield : 56%

The reaction proceeds via palladium-mediated transfer of the allyl group to DMBA, generating a carbamate anion that is protonated to yield the free amine. Column chromatography on silica gel (gradient elution with 2M NH₃ in methanol/DCM) purifies the product. LCMS analysis confirms the molecular ion peak at m/z 200.9 [M+H]⁺, while ¹H NMR (400 MHz, DMSO-d₆) reveals characteristic signals at δ 1.37 ppm (tert-butyl group) and δ 3.31 ppm (cyclopentyl methine).

Microwave-Assisted Coupling with Aryl Halides

Microwave irradiation enhances the efficiency of coupling reactions between tert-butyl-protected cyclopentylamines and aryl halides. For example, tert-butyl ((1s,4s)-4-aminocyclohexyl)carbamate reacts with 4-chloro-2-(trifluoromethyl)pyrimidine in iso-propanol under microwave conditions (150°C, 20 minutes) to afford analogues with an 80% yield. Although this example pertains to a cyclohexyl derivative, the methodology is directly applicable to cyclopentyl substrates.

Key Parameters

  • Reagents : Aryl halide (1 equiv), DIPEA (1 equiv)

  • Solvent : Iso-propanol

  • Temperature : 150°C (microwave)

  • Time : 20 minutes

  • Workup : Silica chromatography (ethyl acetate/heptane gradient)

¹H NMR (500 MHz, CDCl₃) of the product shows aromatic protons at δ 8.26 ppm and cyclopentyl methine signals at δ 3.57–3.71 ppm. This method reduces reaction times from hours to minutes compared to conventional heating.

Concentration (mg/mL)DMSO Volume (μL)Final Volume (mL)
105005
501005

Stability studies indicate that the compound remains soluble in DMSO for >6 months at -20°C. However, aqueous formulations must be used immediately to prevent hydrolysis.

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary synthesis methods:

ParameterPalladium-Mediated DeprotectionMicrowave Coupling
Yield 56%80%
Time 90 minutes20 minutes
Catalyst Cost High (Pd-based)Low (none required)
Stereoselectivity >99% eeNot reported

The microwave method offers superior yields and faster reaction times but lacks stereochemical data. In contrast, the palladium route provides well-characterized stereoselectivity, critical for pharmaceutical applications.

Industrial-Scale Synthesis and Patent Landscape

Chinese Patent CN102020589B discloses a related method for synthesizing tert-butyl carbamate derivatives via mixed anhydride intermediates. While the patent focuses on lacosamide intermediates, the general approach—using N-Boc-protected amino acids and alkylating agents—can be adapted for cyclopentyl derivatives. Key steps include:

  • Formation of a mixed anhydride with isobutyl chlorocarbonate.

  • Condensation with benzylamine at -10–5°C.

  • Phase-transfer alkylation with methyl sulfate.

This method achieves yields >90% but requires stringent temperature control and expensive phase-transfer catalysts.

Analytical Characterization and Quality Control

Critical quality attributes for this compound include:

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient)

  • Chiral Purity : >99% ee (Chiralpak AD-H, hexane/ethanol)

  • Water Content : <0.5% (Karl Fischer titration)

Residual palladium in the final product must be <10 ppm, as per ICH Q3D guidelines .

Q & A

Q. What are the common synthetic routes for tert-butyl (((1R,3S)-3-aminocyclopentyl)methyl)carbamate, and how do reaction conditions influence yield?

The compound is typically synthesized via carbamate protection of a primary amine group. A key method involves reacting (1R,3S)-3-(aminomethyl)cyclopentylamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as K2_2CO3_3 or NaHCO3_3 in acetonitrile (MeCN) or dimethylacetamide (DMAc) at reflux temperatures (60–80°C) . Yield optimization requires careful control of stoichiometry (e.g., 1.1:1 Boc anhydride:amine ratio) and reaction time (12–16 hours). Post-synthesis purification often employs column chromatography with ethyl acetate/hexane gradients.

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Purity (%)Reference
Boc ProtectionBoc2_2O, K2_2CO3_3, MeCN, reflux7995
Multi-step SynthesisBoc anhydride, NaHCO3_3, DMAc, 80°C6495

Q. How is the stereochemical configuration of the (1R,3S)-aminocyclopentyl moiety confirmed?

Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) is used to resolve enantiomers . X-ray crystallography provides definitive confirmation, as demonstrated in studies of structurally similar carbamates, where hydrogen bonding between the Boc group and the cyclopentyl backbone stabilizes the (1R,3S) configuration . NMR analysis (e.g., 1^1H and 13^{13}C) further supports stereochemistry through coupling constants (e.g., J=68J = 6–8 Hz for axial-equatorial proton interactions) .

Q. What storage conditions are recommended to maintain the compound’s stability?

Store under inert atmosphere (argon or nitrogen) at room temperature (20–25°C) in a dark, dry environment. Exposure to moisture or strong acids/bases should be avoided, as Boc groups are susceptible to hydrolysis under acidic conditions (e.g., TFA) . Long-term stability (>6 months) is achievable when stored in sealed, amber glass vials with desiccants.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction outcomes for Boc-protected intermediates?

Discrepancies in yields or side products often arise from competing reactions (e.g., overprotection or epimerization). For example, using excess Boc anhydride may lead to di-Boc byproducts, detectable via LC-MS. To mitigate this:

  • Monitor reaction progress with TLC (Rf_f = 0.3–0.5 in 30% EtOAc/hexane).
  • Optimize base selection: NaHCO3_3 minimizes racemization compared to stronger bases like NaOH .
  • Validate product identity with 1^1H NMR (e.g., singlet at δ 1.4 ppm for tert-butyl protons) and HRMS .

Q. What strategies are effective for analyzing trace impurities in this compound?

Impurities often include residual solvents (MeCN, DMAc) or deprotected amines. Analytical approaches include:

  • HPLC-MS : Use a C18 column (gradient: 5–95% MeCN/H2_2O with 0.1% formic acid) to detect impurities at 0.1% levels.
  • NMR Spectroscopy : 19^{19}F NMR (if fluorinated analogs are present) or 1^1H-13^{13}C HSQC for structural elucidation .
  • Elemental Analysis : Verify purity by comparing experimental vs. theoretical C/H/N ratios (e.g., C10_{10}H20_{20}N2_2O2_2: C 59.97%, H 10.07%, N 13.99%) .

Q. How does the compound’s stereochemistry influence its reactivity in downstream applications (e.g., peptide coupling)?

The (1R,3S) configuration affects spatial orientation during coupling reactions. For example:

  • The axial amine group may hinder nucleophilic attack in SN2 reactions, favoring SN1 mechanisms in polar aprotic solvents.
  • Steric hindrance from the cyclopentyl ring reduces reaction rates with bulky electrophiles (e.g., aryl halides) .
  • Computational modeling (DFT) can predict regioselectivity by analyzing transition-state energies .

Q. Table 2: Stereochemical Impact on Reactivity

ApplicationObservationMechanismReference
Peptide CouplingSlower acylation with DCCSteric hindrance from cyclopentyl ring
Suzuki-MiyauraLow yield with ortho-substituted aryl halidesRestricted access to Pd catalyst

Q. What safety protocols are recommended despite limited toxicological data?

While acute toxicity data are sparse, adopt precautionary measures:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if airborne particles are suspected .
  • Ventilation : Perform reactions in fume hoods with >10 air changes/hour.
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste .

Q. How can researchers address challenges in scaling up synthesis for preclinical studies?

Key considerations include:

  • Solvent Selection : Replace DMAc with less toxic solvents (e.g., THF) for large-scale reactions.
  • Catalyst Recycling : Immobilize bases on solid supports to reduce waste .
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor Boc deprotection in real time .

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